

# Understanding the composition and structure of Sephadex G-25 beads.

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An In-depth Technical Guide to the Composition and Structure of Sephadex G-25 Beads

#### Introduction

Sephadex G-25 is a well-established and widely utilized gel filtration medium for size-exclusion chromatography (SEC).[1][2][3] Developed in 1959, it is composed of dextran beads cross-linked with epichlorohydrin, creating a porous three-dimensional matrix.[1][2][4][5][6] This hydrophilic matrix is specifically designed to minimize non-specific adsorption, ensuring high recovery rates for biomolecules such as proteins and nucleic acids.[1][2][7][8]

The "G" in Sephadex signifies "Gel," while the "25" indicates the water regain value multiplied by 10. This value is a measure of the gel's swelling capacity and is inversely related to the degree of cross-linking, which in turn dictates the pore size and the molecular fractionation range.[1][2] Sephadex G-25 is primarily employed for group separations, where molecules are separated based on significant size differences.[1] Its most common applications include desalting, buffer exchange, and the removal of small molecular weight contaminants from preparations of larger biomolecules.[1][3][6][7][8][9]

This technical guide provides a comprehensive overview of the composition, structure, and properties of Sephadex G-25, along with detailed experimental protocols for its use.

# **Core Composition and Structure**



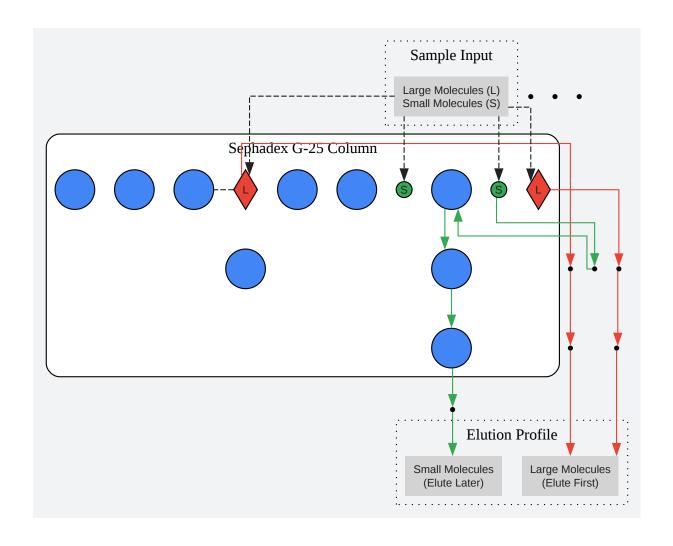




Sephadex G-25 consists of beads made from dextran, a polysaccharide of glucose units, that are cross-linked with epichlorohydrin.[1][2][4][5][6] This cross-linking process forms a stable, porous, and hydrophilic matrix. The degree of cross-linking is a critical parameter that determines the bead's pore size and, consequently, its fractionation range.[1][2] Sephadex G-25 has a higher degree of cross-linking compared to other Sephadex G-types with higher numbers (e.g., G-50, G-100), resulting in smaller pores and a lower molecular weight fractionation range.[1][10]

The separation mechanism is based on size exclusion.[9] When a sample is passed through a column packed with Sephadex G-25, larger molecules that cannot enter the pores of the beads are excluded and travel through the interstitial space, eluting first in the void volume (V<sub>0</sub>).[11] [12] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[2][9][11][12] This allows for the effective separation of high-molecular-weight substances from low-molecular-weight ones like salts.[1]





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Caption: Separation principle of Sephadex G-25 beads.

# **Quantitative Data**

Sephadex G-25 is available in four different grades, distinguished by their particle size: Coarse, Medium, Fine, and Superfine.[1][5] The choice of grade depends on the application's scale and required resolution, with finer grades offering higher resolution and coarser grades allowing for higher flow rates, making them suitable for process-scale operations.[1][5]





**Table 1: Physical and Chemical Properties of Sephadex** 

**G-25 Grades** 

G-25 Grades				
Property	Coarse	Medium	Fine	Superfine
Dry Particle Size Distribution	100–300 μm[6]	50–150 μm[3][6] [7]	20–80 μm[1][2] [3][6]	20–50 μm[1][6]
Wet Bead Size	-	86–258 μm[8]	-	-
Fractionation Range (Globular Proteins)	1,000–5,000 Da[6]	~1,000–5,000 Da[7][8]	1,000–5,000 Da[1][2][3]	1,000–5,000 Da[6]
Fractionation Range (Dextrans)	100–5,000 Da[6]	~100–5,000 Da[7][8]	100–5,000 Da[2] [3]	100–5,000 Da[6]
Exclusion Limit (Globular Proteins)	~5,000 Da[1]	~5,000 Da[1]	~5,000 Da[1][2]	~5,000 Da[1]
Exclusion Limit (Double-stranded DNA)	-	-	-	10 base pairs[13]
Bed Volume / Swelling Factor	4–6 mL/g[6]	~4–6 mL/g[3][6]	~4–6 mL/g[2][3] [6]	4–6 mL/g[6]

**Table 2: Operational Parameters and Stability** 

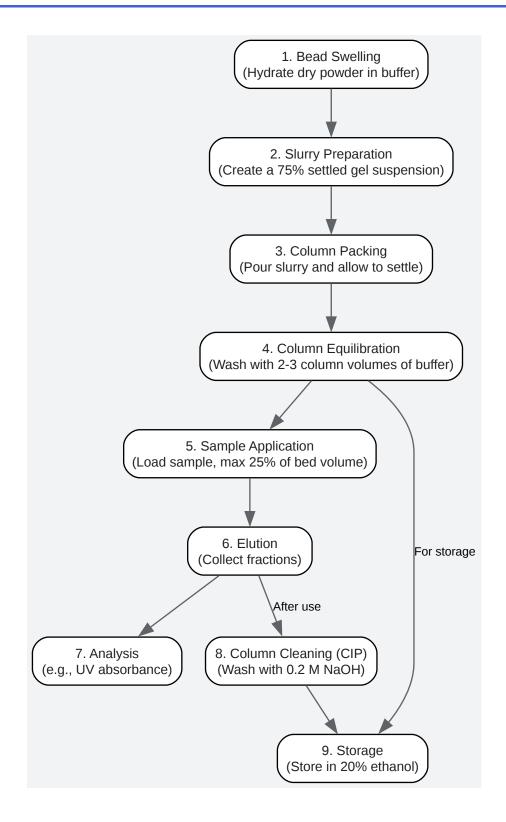


Parameter	Value / Condition	
Matrix	Cross-linked Dextran[1][2][7]	
Recommended Operating pH	2–13[1][2][7][8]	
Chemical Stability	Stable in common aqueous buffers, 8 M urea, 6 M guanidine hydrochloride, 0.2 M NaOH, 0.1 M HCl (1-2 hours), 0.02 M HCl (6 months), <25% v/v lower alcohols.[2][3][4][7][13]	
Autoclavability	Yes, 30 minutes at 121°C in neutral pH buffer.[1] [4][7][8][13]	
Recommended Storage	Dry powder: 4°C to 30°C. Packed columns: 20% ethanol at 4°C to 30°C.[7][8]	
Maximum Recommended Flow Velocity	150 cm/h (Medium grade)[7]	

# **Experimental Protocols**

The following protocols provide a generalized methodology for the use of Sephadex G-25. It is recommended to consult the manufacturer's specific instructions for the column and equipment being used.





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Caption: General experimental workflow for Sephadex G-25.

# **Preparation of Sephadex G-25 Beads (Swelling)**

#### Foundational & Exploratory





Sephadex is supplied as a dry powder and must be fully swollen before use.[6][7][8]

- Calculate Amount: Determine the required amount of dry Sephadex powder based on the desired bed volume (see Table 1 for approximate bed volume per gram).[6]
- Hydration: Add the dry powder to an excess of the buffer that will be used for the experiment.
   Avoid using magnetic stirrers as they can fracture the beads.[7][8] Swirl the suspension gently.
- · Swelling Time:
  - Allow the beads to swell for at least 3 hours at room temperature.[4][8][13]
  - Alternatively, to accelerate swelling, heat the suspension in a boiling water bath for 1 hour.
     [4][8][13]
- Cooling and Degassing: If heated, allow the slurry to cool completely to room temperature. If swollen at room temperature, it is good practice to degas the slurry under a vacuum.[7][8]
- Remove Fines: Allow the gel to settle and decant the supernatant containing any fine particles. Wash with buffer several times until the supernatant is clear.

# **Column Packing**

Proper column packing is crucial for achieving good resolution.[6]

- Prepare Slurry: Prepare a slurry of the swollen beads in the packing buffer, typically in a ratio of 75% settled gel to 25% buffer.[3][8]
- Mount Column: Mount the column vertically on a stand. Ensure the bottom outlet is closed.
- Introduce Slurry: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles. A packing reservoir can be used for longer columns.
- Pack the Bed: Open the bottom outlet and allow the buffer to flow through, either by gravity
  or by connecting to a pump at the desired flow rate.[6] Do not exceed the maximum pressure
  limit of the gel or the column.[6] For Sephadex G-25, the beads are relatively rigid and obey
  Darcy's Law.[6][8]



• Finalize Packing: Once a stable bed height is achieved, stop the flow, and carefully place the top adapter onto the bed surface.

# **Sample Application and Elution**

- Equilibration: Equilibrate the packed column by washing with 2-3 column volumes of the eluent buffer.[13]
- Sample Preparation: Ensure the sample is clear and free of particulate matter by centrifugation or filtration (0.45 μm).[7][8]
- Sample Loading: Apply the sample to the top of the column. For desalting and buffer exchange, the sample volume can be up to 25% of the total bed volume.[8]
- Elution: Begin the flow of the eluent buffer and start collecting fractions. In size-exclusion chromatography, all components will elute within one total column volume.[7]
- Detection: Monitor the eluate using a UV detector or by analyzing the collected fractions for the molecules of interest.

## Cleaning-in-Place (CIP)

To remove precipitated proteins or other contaminants, a cleaning-in-place procedure is recommended.[1]

- Wash: Wash the column with 2 column volumes of 0.2 M NaOH.[4][13] For tightly bound substances, a contact time of 1-2 hours may be necessary.[8]
- Rinse: Rinse the column thoroughly with several column volumes of water or buffer until the pH of the eluate returns to neutral.
- Re-equilibration: Re-equilibrate the column with the running buffer before the next use.

#### **Sanitization**

To reduce microbial contamination, especially for bioprocess applications:

Sanitize: Wash the column with 0.2 M NaOH with a contact time of 30-60 minutes.[7][8]



 Rinse and Equilibrate: Wash the column with sterile buffer until the pH is neutral and equilibrate for the next run.

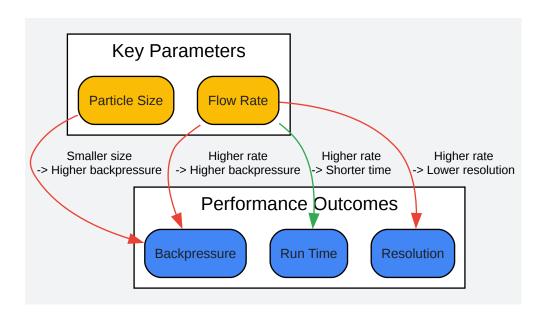
#### **Storage**

Proper storage ensures the longevity of the chromatography medium.

- Short-term: Store the packed column in a buffer containing an antimicrobial agent.
- Long-term: Store the column in 20% ethanol at 4°C to 30°C.[4][7][8][13] Unused dry powder should be stored in a dry environment at 4°C to 30°C.[7][8]

# **Logical Relationships and Performance**

The performance of a size-exclusion chromatography separation is governed by the interplay between particle size, flow rate, and resolution. Understanding this relationship is key to optimizing experimental outcomes.



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Caption: Relationship between parameters and performance.

• Particle Size: Smaller particles (e.g., Fine, Superfine grades) provide a larger surface area and shorter diffusion distances, leading to higher resolution.[1][2][3] However, they also create a more densely packed bed, resulting in higher backpressure.[3]



- Flow Rate: While higher flow rates decrease the total run time, they can reduce resolution as there is less time for molecules to diffuse into and out of the pores, disrupting the equilibrium-based separation.[10]
- Resolution vs. Speed: For high-resolution laboratory work, finer grades at lower flow rates are optimal.[3] For large-scale industrial processes where speed is critical, coarser grades are used to accommodate higher flow rates at lower operating pressures.[1][3]

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